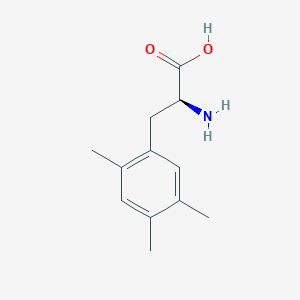

2,4,5-Trimetil-L-fenilalanina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

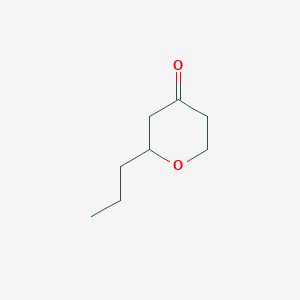

Phenylalanine is an essential amino acid with the formula C9H11NO2 . It can be viewed as a benzyl group substituted for the methyl group of alanine, or a phenyl group in place of a terminal hydrogen of alanine . The compound you mentioned, “2,4,5-Trimethyl-L-phenylalanine”, would be a derivative of phenylalanine with three additional methyl groups attached to the phenyl ring.

Molecular Structure Analysis

The molecular structure of “2,4,5-Trimethyl-L-phenylalanine” would be similar to that of phenylalanine, with the addition of three methyl groups on the phenyl ring. The presence of these methyl groups could potentially influence the compound’s physical and chemical properties .Chemical Reactions Analysis

The chemical reactions involving phenylalanine derivatives would depend on the specific functional groups present in the molecule. Phenylalanine itself can undergo various reactions, including transamination .Aplicaciones Científicas De Investigación

Biosíntesis de L-Fenilalanina

L-Fenilalanina es un aminoácido esencial con diversas aplicaciones prometedoras . La vía microbiana para la síntesis de L-Fenilalanina a partir de glucosa en cepas silvestres implica pasos largos y una regulación de retroalimentación estricta que limita el rendimiento de la producción . El uso de 2,4,5-Trimetil-L-fenilalanina podría simplificar potencialmente este proceso .

Aplicaciones industriales y farmacéuticas

Las fenilalaninas ᴅ- o ʟ-fluoradas han tenido considerables aplicaciones industriales y farmacéuticas . También se han expandido para desempeñar un papel importante como posibles inhibidores enzimáticos, así como agentes terapéuticos .

Imagenología topográfica de ecosistemas tumorales

Las fenilalaninas fluoradas, como la this compound, se han utilizado en la imagenología topográfica de ecosistemas tumorales utilizando PET .

Síntesis de compuestos farmacéuticamente activos

L-Fenilalanina se utiliza ampliamente en la síntesis de compuestos farmacéuticamente activos, como antibióticos cefalosporínicos, metalodrogas anticancerígenas e inhibidores de la proteasa del VIH .

Formación de nanoestructuras

Los péptidos que contienen residuos de fenilalanina con diferentes tapas laterales, composición y alteración química pueden formar diferentes tipos de nanoestructuras que encuentran muchas aplicaciones en tecnología y medicina .

Inhibidores enzimáticos

Las fenilalaninas fluoradas han desempeñado un papel importante como inhibidores enzimáticos . La introducción de flúor en la fenilalanina puede modular la acidez, basicidad, hidrofobicidad, geometría, conformación, reactividad y, además, la biodisponibilidad del análogo .

Mecanismo De Acción

Target of Action

2,4,5-Trimethyl-L-phenylalanine, also known as H-L-Phe(2,4,5-Me3)-OH, is a non-protein amino acid that has been found to bind to the somatostatin receptor . The somatostatin receptor plays a crucial role in the regulation of endocrine and nervous system function by inhibiting the release of several other hormones such as growth hormone, insulin, and gastrin .

Mode of Action

The compound interacts with its target, the somatostatin receptor, through binding . This interaction can lead to changes in the receptor’s activity, potentially influencing the release of hormones regulated by somatostatin.

Biochemical Pathways

2,4,5-Trimethyl-L-phenylalanine is synthesized from L-phenylalanine through a series of steps that involve the introduction of additional methyl groups . This process is part of the broader L-phenylalanine pathway, which is a major link between primary and secondary metabolism in higher plants and microorganisms . The L-phenylalanine pathway produces aromatic amino acids, which are essential building blocks for protein biosynthesis .

Pharmacokinetics

The compound’s molecular weight and structure, as reported by the nist chemistry webbook , suggest that it may have good bioavailability

Result of Action

Its binding to the somatostatin receptor suggests that it may influence the release of hormones regulated by somatostatin

Action Environment

The action, efficacy, and stability of 2,4,5-Trimethyl-L-phenylalanine can be influenced by various environmental factors. For instance, the compound’s stability and activity may be affected by pH, temperature, and the presence of other molecules in its environment

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

2,4,5-Trimethyl-L-phenylalanine is involved in various biochemical reactions. As a derivative of phenylalanine, it is likely to interact with enzymes, proteins, and other biomolecules that interact with the parent compound

Cellular Effects

Given its structural similarity to phenylalanine, it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Dosage Effects in Animal Models

The effects of 2,4,5-Trimethyl-L-phenylalanine at different dosages in animal models are not well studied. It is known that phenylalanine, the parent compound, has dosage-dependent effects

Metabolic Pathways

2,4,5-Trimethyl-L-phenylalanine is likely involved in metabolic pathways related to phenylalanine metabolism It may interact with enzymes or cofactors involved in these pathways and could potentially affect metabolic flux or metabolite levels

Transport and Distribution

It may interact with transporters or binding proteins, and could potentially affect its localization or accumulation

Subcellular Localization

It could potentially be directed to specific compartments or organelles through targeting signals or post-translational modifications

Propiedades

IUPAC Name |

(2S)-2-amino-3-(2,4,5-trimethylphenyl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-7-4-9(3)10(5-8(7)2)6-11(13)12(14)15/h4-5,11H,6,13H2,1-3H3,(H,14,15)/t11-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWBNGCUVGLKXNP-NSHDSACASA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)CC(C(=O)O)N)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1C)C[C@@H](C(=O)O)N)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-1-ethyl-5-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide](/img/structure/B2452541.png)

![6-((4-(1H-benzo[d]imidazol-2-yl)piperazin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2452544.png)

![3-((5-(allylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2452548.png)

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-2-methoxybenzenesulfonamide](/img/structure/B2452551.png)

![3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-phenyl-2(5H)-furanone](/img/structure/B2452560.png)